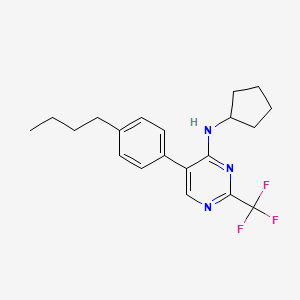
5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their extensive biological activities. This particular compound is characterized by the presence of a butylphenyl group, a cyclopentyl group, and a trifluoromethyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-5-(4-butylphenyl)-2-(trifluoromethyl)pyrimidine with cyclopentylamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
917895-64-8 |
|---|---|
Formule moléculaire |
C20H24F3N3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
5-(4-butylphenyl)-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H24F3N3/c1-2-3-6-14-9-11-15(12-10-14)17-13-24-19(20(21,22)23)26-18(17)25-16-7-4-5-8-16/h9-13,16H,2-8H2,1H3,(H,24,25,26) |
Clé InChI |
DSUSCPNKHKPVGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



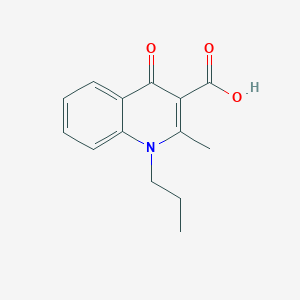
![2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12911948.png)
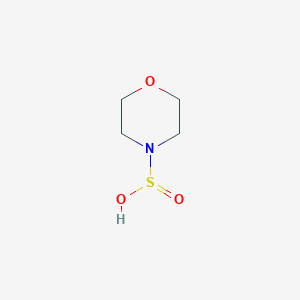

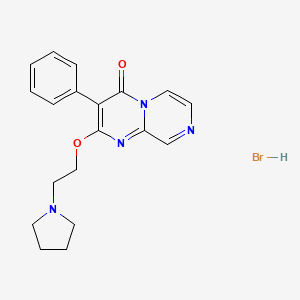
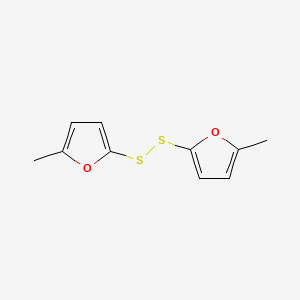
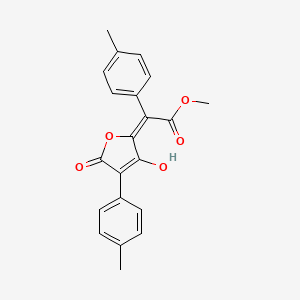
![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)
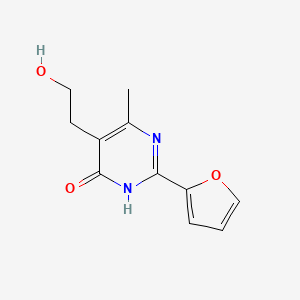

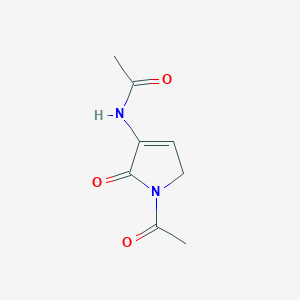
![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)

